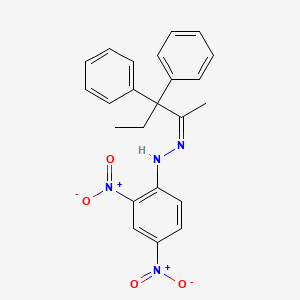
N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline is a complex organic compound characterized by its intricate molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline typically involves multiple steps, starting with the reaction of 3,3-diphenylpentan-2-one with 2,4-dinitroaniline under specific conditions. The reaction is often carried out in the presence of a strong base, such as potassium hydroxide, and requires careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like hydroxide ions.
Major Products Formed:
Scientific Research Applications
This compound finds applications in various scientific research areas:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It serves as a probe in biochemical studies to understand enzyme mechanisms and interactions.
Medicine: Potential therapeutic applications are being explored, particularly in the development of new drugs.
Industry: It is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
N-(2,4-Dinitrophenyl)-3,3-diphenylpropylamine
N-(3,3-Diphenylpropyl)-2,4-dinitroaniline
N-(3,3-Diphenylpentan-2-ylideneamino)-4-nitroaniline
Uniqueness: N-(3,3-Diphenylpentan-2-ylideneamino)-2,4-dinitro-aniline stands out due to its unique structural features and the specific reactivity patterns it exhibits compared to similar compounds.
This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms
Properties
CAS No. |
7468-77-1 |
|---|---|
Molecular Formula |
C23H22N4O4 |
Molecular Weight |
418.4 g/mol |
IUPAC Name |
N-[(Z)-3,3-diphenylpentan-2-ylideneamino]-2,4-dinitroaniline |
InChI |
InChI=1S/C23H22N4O4/c1-3-23(18-10-6-4-7-11-18,19-12-8-5-9-13-19)17(2)24-25-21-15-14-20(26(28)29)16-22(21)27(30)31/h4-16,25H,3H2,1-2H3/b24-17- |
InChI Key |
BZPYOPJZSDFPPH-ULJHMMPZSA-N |
Isomeric SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)/C(=N\NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/C |
Canonical SMILES |
CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


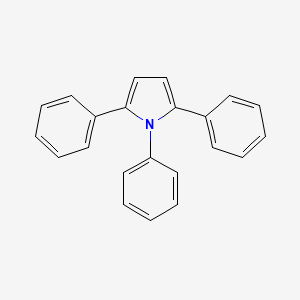
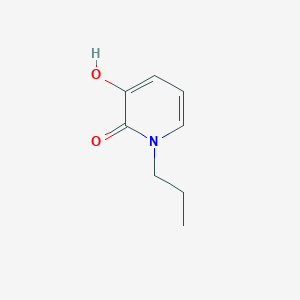
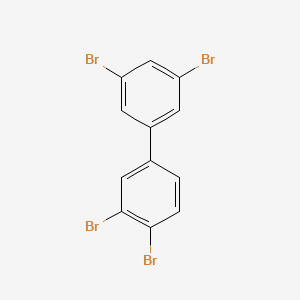
![1H-Pyrrolo[2,3-b]pyridine-3-propanoicacid,a-amino-](/img/structure/B15349055.png)
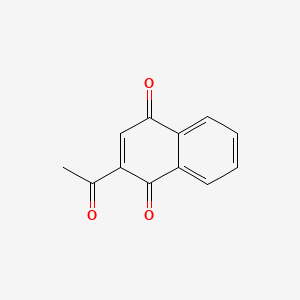
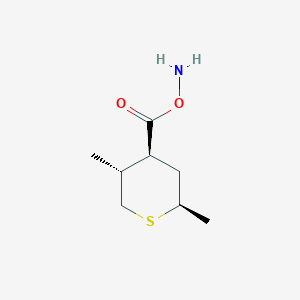
![5-Methoxy-1,3-dimethyl-2-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B15349068.png)
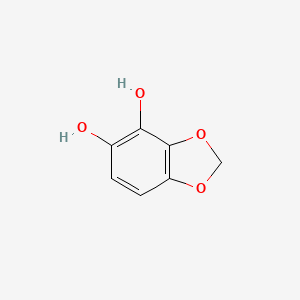
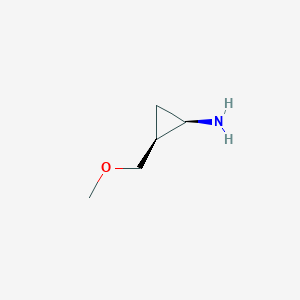

![(2S,3R)-6-ethyl-3-methyl-2-[(E)-pent-2-en-2-yl]-2,3-dihydropyran-4-one](/img/structure/B15349088.png)
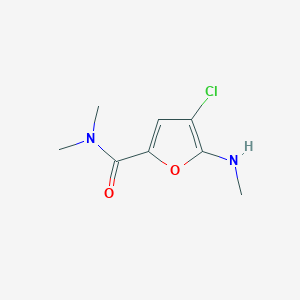
![3,5-Dibromo-2-[[2-(2-chlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B15349095.png)

